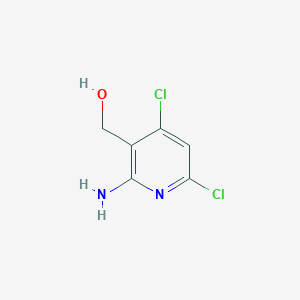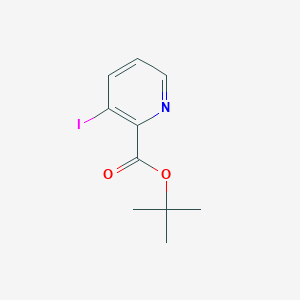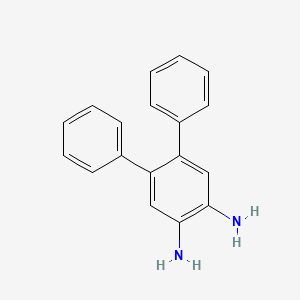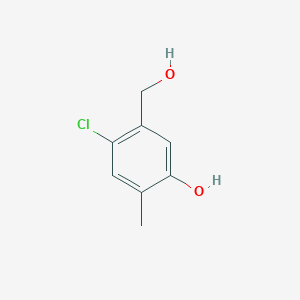
4-Chloro-5-(hydroxymethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(hydroxymethyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The hydroxymethylation step can be carried out using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-chloro-5-(carboxymethyl)-2-methylphenol.
Reduction: Formation of 4-chloro-2-methylphenol or 5-(hydroxymethyl)-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-(hydroxymethyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions. The overall effect of the compound depends on its ability to interact with and modify the function of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the hydroxymethyl group.
5-(Hydroxymethyl)-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-5-methylphenol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-Chloro-5-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H9ClO2 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
4-chloro-5-(hydroxymethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3,10-11H,4H2,1H3 |
Clave InChI |
SVCFNBDFLCYFTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
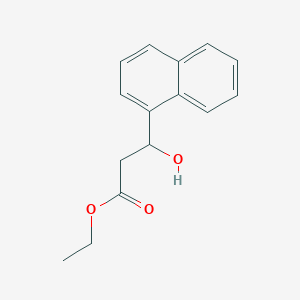
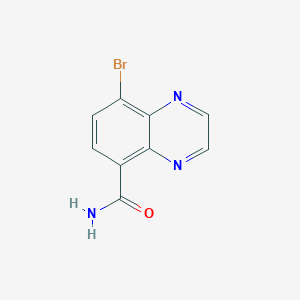
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
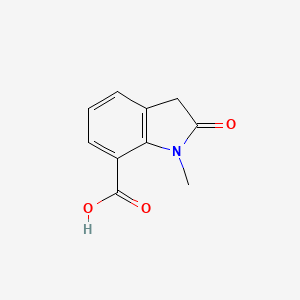
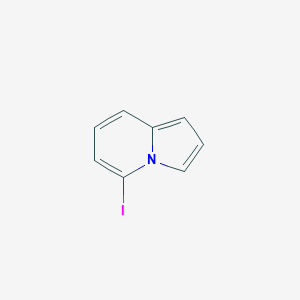
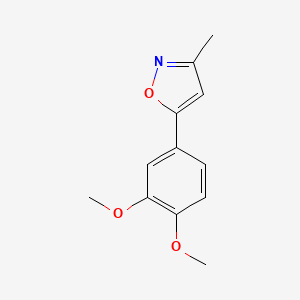
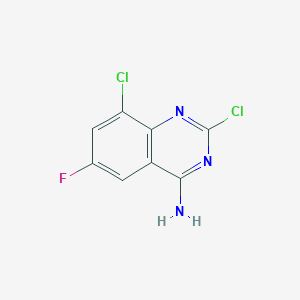

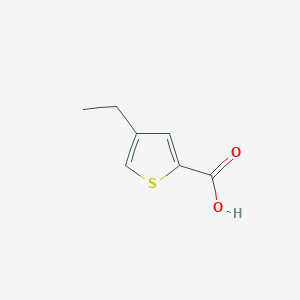
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
